molecular formula C13H11N3O5 B3837861 1,3-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 57270-90-3

1,3-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3837861
CAS No.: 57270-90-3
M. Wt: 289.24 g/mol
InChI Key: KHJXRHZIOOPXNY-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazinane ring substituted with a nitrophenyl group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 1,3-dimethylbarbituric acid with 3-nitrobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies. Additionally, the compound may inhibit specific enzymes or receptors, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
  • 1,3-dimethyl-5-[(2-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
  • 1,3-dimethyl-5-[(3-nitrophenyl)ethylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

1,3-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of both nitro and diazinane functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-14-11(17)10(12(18)15(2)13(14)19)7-8-4-3-5-9(6-8)16(20)21/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJXRHZIOOPXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313014
Record name 1,3-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57270-90-3
Record name NSC265538
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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